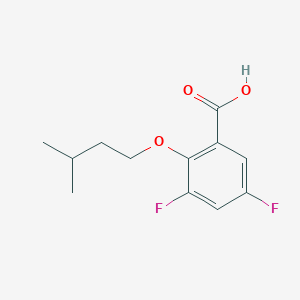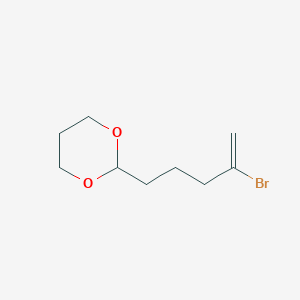
2-(4-Bromo-4-pentenyl)-1,3-dioxane
Overview
Description
2-(4-Bromo-4-pentenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Platinum-Catalyzed Intramolecular Alkylation of Indoles with Unactivated Olefins
This study demonstrates the use of platinum catalysis in the cyclization of 2-(4-pentenyl)indoles, indicating the potential of 2-(4-Bromo-4-pentenyl)-1,3-dioxane in facilitating complex organic reactions (Liu, Han, Wang, & Widenhoefer, 2004).
Synthesis and Conformational Analysis in Cider
This research identified and analyzed various 1,3-dioxanes in French cider, including 2-(4-pentenyl)-1,3-dioxane derivatives, contributing to our understanding of flavor chemistry and natural product synthesis (Dietrich, Beuerle, Withopf, Schreier, Brunerie, Bicchi, & Schwab, 1997).
Gold(I)-Catalyzed Hydroamination of Allenes
This paper discusses the use of gold(I) catalysis in the reaction of 2,3-pentadienyl benzoate with benzyl carbamate, highlighting the utility of similar dioxane compounds in catalytic processes (Kinder, Zhang, & Widenhoefer, 2008).
Synthesis of Liquid Crystals
A study on the synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, such as 2-(4-pentenyl)-1,3-dioxane derivatives, for use in liquid crystals highlights its application in materials science (Liu Qian-feng, 2002).
Platinum(II)/Europium(III)-Catalyzed Hydroalkylation
This research explores the catalytic activity of platinum and europium complexes in the hydroalkylation of 4-pentenyl β-dicarbonyl compounds, relevant to the study of this compound (Liu & Widenhoefer, 2005).
Properties
IUPAC Name |
2-(4-bromopent-4-enyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHOGHIPUPVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1OCCCO1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000993.png)
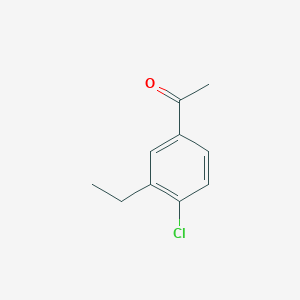

![O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8001002.png)

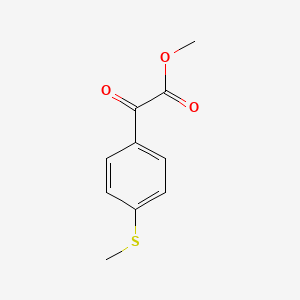

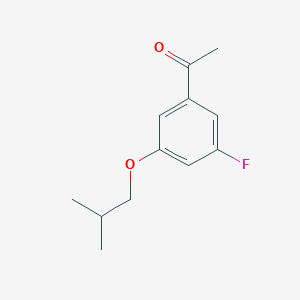
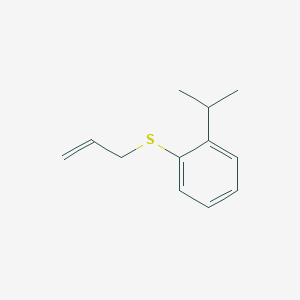
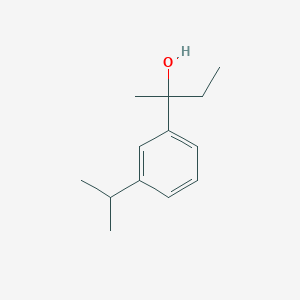
![cis-2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001082.png)
![3-[2-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8001083.png)
